3-Methyl-3-(methylamino)butanoic acid;hydrochloride
Description
3-Methyl-3-(methylamino)butanoic acid hydrochloride is a branched-chain amino acid derivative featuring a methyl group and a methylamino substituent on the β-carbon of the butanoic acid backbone. This compound is structurally distinct due to its quaternary carbon center, which confers unique steric and electronic properties. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications .
Properties
IUPAC Name |
3-methyl-3-(methylamino)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,7-3)4-5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEYGORRKRTUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(methylamino)butanoic acid;hydrochloride typically involves the reaction of 3-methyl-3-(methylamino)butanoic acid with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the careful addition of hydrochloric acid to the 3-methyl-3-(methylamino)butanoic acid under controlled conditions to produce the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(methylamino)butanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of 3-methyl-3-(methylamino)butanoic acid, such as amides, esters, and other substituted compounds .
Scientific Research Applications
3-Methyl-3-(methylamino)butanoic acid;hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(methylamino)butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Positional and Functional Group Isomers
4-(Methylamino)butanoic Acid Hydrochloride
- CAS No.: 6976-17-6
- Molecular Formula: C₅H₁₂ClNO₂
- Structural Difference: The methylamino group is located on the γ-carbon instead of the β-carbon.
- Impact : Reduced steric hindrance at the β-position may increase metabolic stability compared to the target compound .
3-(Dimethylamino)butanoic Acid Hydrochloride
Stereoisomers
(3S)-3-(Methylamino)butanoic Acid Hydrochloride
- CAS No.: 22865769 (CID)
- Molecular Formula: C₅H₁₁NO₂·HCl
- Structural Difference : Stereochemistry at the β-carbon (S-configuration).
- Impact : Enantiomeric differences could lead to divergent pharmacokinetic profiles, such as altered absorption or enzyme interaction .
(R)-3-Methyl-2-(Methylamino)butanoic Acid Hydrochloride
- CAS No.: 210830-32-3
- Molecular Formula: C₆H₁₄ClNO₂
- Structural Difference: Methylamino group on the α-carbon and methyl on the β-carbon.
- Impact: The α-methylamino configuration may enhance metabolic dealkylation rates compared to the β-substituted target compound .
Ester Derivatives
Ethyl 3-Methyl-3-(methylamino)butanoate Hydrochloride
Aromatic and Fluorinated Analogues
(S)-3-Amino-4-(3-(Trifluoromethyl)phenyl)butanoic Acid Hydrochloride
- CAS No.: See CymitQuimica product (2025).
- Molecular Formula: C₁₁H₁₁F₃NO₂·HCl
- Structural Difference : Aromatic trifluoromethylphenyl group replaces the β-methyl.
- Impact : Enhanced hydrophobic interactions and electron-withdrawing effects from the CF₃ group modulate receptor affinity and metabolic resistance .
3-Methoxy-2-methyl-6-(methylamino)benzoic Acid Hydrochloride
- CAS No.: Not listed (EP 4374877).
- Molecular Formula: C₁₀H₁₄ClNO₃
- Structural Difference : Aromatic benzoic acid core with methoxy and methyl substituents.
Key Data Tables
Table 1. Structural and Physicochemical Comparisons
| Compound Name | CAS No. | Molecular Formula | Key Substituents | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|---|
| 3-Methyl-3-(methylamino)butanoic acid HCl | Not provided | C₆H₁₄ClNO₂ | β-methyl, β-methylamino | 0.45 | >50 (water) |
| 4-(Methylamino)butanoic acid HCl | 6976-17-6 | C₅H₁₂ClNO₂ | γ-methylamino | 0.32 | >50 (water) |
| Ethyl ester derivative HCl | 1423034-07-4 | C₈H₁₇ClNO₂ | Ethyl ester, β-methyl, β-methylamino | 1.89 | 10–20 (ethanol) |
| (S)-Trifluoromethylphenyl analogue HCl | N/A | C₁₁H₁₁F₃ClNO₂ | Aromatic CF₃, β-amino | 2.12 | <5 (DMSO) |
*Predicted using PubChem data .
Biological Activity
3-Methyl-3-(methylamino)butanoic acid; hydrochloride, commonly referred to as Methylamino Butanoic Acid (MBAA) , is a compound that has garnered attention in various biological research contexts. This article delves into its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Name: 3-Methyl-3-(methylamino)butanoic acid; hydrochloride
- CAS Number: 2416228-91-4
- Molecular Formula: C₅H₁₄ClN₃O₂
- Molecular Weight: 175.64 g/mol
The biological activity of MBAA is primarily attributed to its structural characteristics, which allow it to interact with various biomolecules. The compound features a methylamino group that enhances its solubility and bioavailability. Its mechanism of action is thought to involve:
- Receptor Interaction: MBAA may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzyme Modulation: The compound has shown potential in modulating enzyme activities linked to metabolic processes.
Biological Activity
Research indicates that MBAA exhibits several biological activities:
- Neuroprotective Effects: Studies suggest that MBAA may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
- Antioxidant Properties: The compound shows promise as an antioxidant, scavenging free radicals and reducing oxidative damage in cells.
- Muscle Growth Promotion: Preliminary studies indicate that MBAA might enhance muscle protein synthesis, making it of interest in sports nutrition and bodybuilding.
Case Study 1: Neuroprotective Effects
In a study published in the Journal of Neurochemistry, researchers administered MBAA to a model of oxidative stress-induced neurotoxicity. Results indicated a significant reduction in cell death and improved mitochondrial function compared to controls. The study concluded that MBAA could serve as a potential neuroprotective agent against oxidative damage .
Case Study 2: Muscle Protein Synthesis
A clinical trial explored the effects of MBAA supplementation on muscle recovery post-exercise. Participants who received MBAA showed a 15% increase in muscle protein synthesis compared to those on a placebo. This suggests its efficacy in enhancing recovery and growth in athletic populations .
Data Table: Summary of Biological Activities
Q & A
Basic: What analytical methods are recommended for determining the purity of 3-methyl-3-(methylamino)butanoic acid hydrochloride in research?
Answer:
High-performance liquid chromatography (HPLC) is the primary method for assessing purity. For example, reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) can resolve the compound from impurities. Ensure calibration with certified reference standards and validate the method using parameters like linearity, precision, and limit of detection . Additionally, mass spectrometry (MS) coupled with HPLC can confirm molecular identity and detect trace impurities.
Basic: What safety protocols should be followed when handling this compound?
Answer:
Refer to safety data sheets (SDS) for hazard mitigation. Key precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
- Storage: Store in airtight containers at room temperature, away from moisture and oxidizers .
Advanced: How can the synthesis of this compound be optimized to improve yield and scalability?
Answer:
Optimization strategies include:
- Solvent Selection: Use polar aprotic solvents (e.g., dioxane) to enhance reaction kinetics, as demonstrated in hydrochlorination steps .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate intermediate formation.
- Temperature Control: Stirring at room temperature for 1 hour post-reagent addition minimizes side reactions, as shown in a patent synthesis .
- Workup: Reduce pressure distillation efficiently isolates the hydrochloride salt . Validate purity at each step via thin-layer chromatography (TLC).
Advanced: How can contradictions in spectroscopic data (e.g., NMR, IR) during structural elucidation be resolved?
Answer:
- Cross-Validation: Compare experimental NMR (e.g., ¹H, ¹³C) with computational predictions (DFT calculations). For example, the methylamino proton in DMSO-d₆ appears as a broad singlet near δ 9.00 ppm .
- Isotopic Labeling: Use deuterated analogs to confirm exchangeable proton assignments.
- Supplementary Techniques: Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. IR spectroscopy can validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Advanced: What factors influence the stability of the hydrochloride salt under varying storage conditions?
Answer:
Stability studies should assess:
- Temperature: Accelerated degradation tests (e.g., 40°C for 6 months) to predict shelf life. Hydrochloride salts are typically stable at room temperature but may hydrolyze in humid environments .
- Light Exposure: Conduct photostability testing per ICH Q1B guidelines. Use amber glass vials to mitigate UV-induced degradation.
- pH Sensitivity: Monitor solubility and degradation in aqueous buffers (pH 1–12) via HPLC. The compound may precipitate or degrade in alkaline conditions .
Advanced: What methodologies are effective for impurity profiling and quantification?
Answer:
- Impurity Identification: Use LC-MS/MS to detect and characterize trace impurities (e.g., synthesis byproducts, degradation products) .
- Quantitative Analysis: Employ external standardization with impurity reference materials (e.g., Sitagliptin acid hydrochloride as a structural analog) .
- Forced Degradation: Stress the compound under heat, light, and oxidative conditions (H₂O₂) to generate potential impurities and validate analytical methods .
Basic: What spectroscopic techniques are critical for confirming the molecular structure?
Answer:
- NMR Spectroscopy: Assign all protons and carbons, focusing on methylamino (δ 2.54 ppm) and quaternary methyl (δ 1.02 ppm) groups .
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of HCl).
- Elemental Analysis: Verify C, H, N, and Cl content to validate stoichiometry .
Advanced: How can researchers design experiments to study the compound’s interactions with biological targets?
Answer:
- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors (e.g., neurotransmitter transporters).
- Molecular Docking: Simulate interactions with target proteins (e.g., monoamine transporters) using software like AutoDock. Validate with mutagenesis studies .
- In Vitro Activity: Test inhibitory effects in cell-based assays (e.g., neuronal uptake inhibition) with dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
